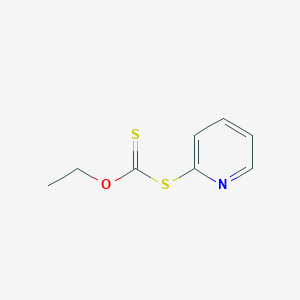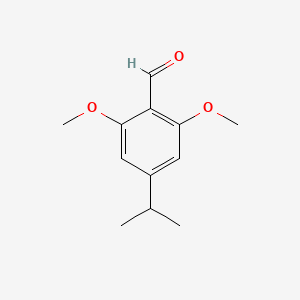
2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde is an organic compound with the molecular formula C12H16O3 It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups and an isopropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2,6-Dimethoxy-4-(propan-2-yl)benzoic acid.
Reduction: 2,6-Dimethoxy-4-(propan-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The methoxy and isopropyl groups may influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2,6-Dimethoxybenzaldehyde: Lacks the isopropyl group, making it less hydrophobic.
2,4-Dimethoxybenzaldehyde: Different substitution pattern on the benzene ring.
2,6-Dimethoxy-4-hydroxybenzaldehyde: Contains a hydroxyl group instead of an isopropyl group.
Uniqueness
2,6-Dimethoxy-4-(propan-2-yl)benzaldehyde is unique due to the presence of both methoxy and isopropyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
88153-34-8 |
|---|---|
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC名 |
2,6-dimethoxy-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C12H16O3/c1-8(2)9-5-11(14-3)10(7-13)12(6-9)15-4/h5-8H,1-4H3 |
InChIキー |
JPAGXQONFKYUJT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)OC)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



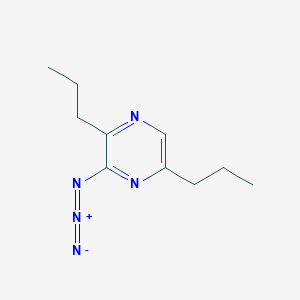
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![1,8-Diazabicyclo[6.5.3]hexadecane](/img/structure/B14404382.png)
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)
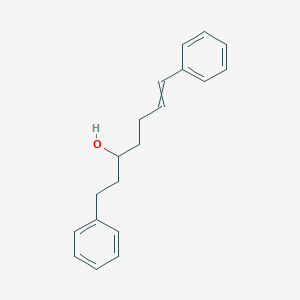
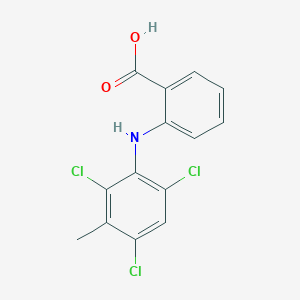
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
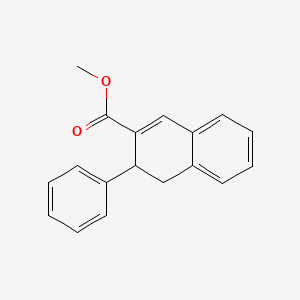
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)



